2-Amino-4,4,4-trifluorobutanoic acid hydrochloride

Serine Protease Inhibition Protein-Protein Interactions Fluorine Chemical Complementation

2-Amino-4,4,4-trifluorobutanoic acid hydrochloride (CAS 262296-39-9), also referred to as trifluoroethylglycine (TfeGly) hydrochloride, is a fluorinated non-proteinogenic α-amino acid building block. Characterized by a terminal trifluoromethyl (–CF₃) group on the butyric acid backbone, this compound serves as a bioisostere of leucine and 2-aminobutanoic acid (Abu) in peptide and drug design.

Molecular Formula C4H7ClF3NO2
Molecular Weight 193.55 g/mol
CAS No. 262296-39-9
Cat. No. B3041181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,4,4-trifluorobutanoic acid hydrochloride
CAS262296-39-9
Molecular FormulaC4H7ClF3NO2
Molecular Weight193.55 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)C(F)(F)F.Cl
InChIInChI=1S/C4H6F3NO2.ClH/c5-4(6,7)1-2(8)3(9)10;/h2H,1,8H2,(H,9,10);1H
InChIKeyYJTBBIHZBGVKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride (CAS 262296-39-9): Core Identity and Scientific Positioning


2-Amino-4,4,4-trifluorobutanoic acid hydrochloride (CAS 262296-39-9), also referred to as trifluoroethylglycine (TfeGly) hydrochloride, is a fluorinated non-proteinogenic α-amino acid building block [1]. Characterized by a terminal trifluoromethyl (–CF₃) group on the butyric acid backbone, this compound serves as a bioisostere of leucine and 2-aminobutanoic acid (Abu) in peptide and drug design [2]. The hydrochloride salt form (C₄H₇ClF₃NO₂, MW 193.55) enhances aqueous solubility and handling compared to the free amino acid, making it the preferred input for solid-phase peptide synthesis and solution-phase conjugation . Its enantiomerically pure derivatives are in high demand for modulating pharmacokinetic properties, thermal stability, and target-binding affinity in therapeutic candidates [2].

Why 2-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride Cannot Be Replaced by Non-Fluorinated or Partially Fluorinated Analogs


Prospective buyers evaluating 2-amino-4,4,4-trifluorobutanoic acid hydrochloride alongside its closest analogs—namely non-fluorinated 2-aminobutanoic acid (Abu), difluoroethylglycine (DfeGly), and monofluoroethylglycine (MfeGly)—must recognize that simple extrapolation from structural similarity is unreliable [1]. The degree of fluorination non-linearly governs inhibitor activity restoration, metabolic stability, conformational propensity, and hydrophobicity in the final peptide or protein construct [2]. A 2-aminobutanoic acid building block fails to engage critical water networks required for target binding in serine protease systems, while difluoro variants provide intermediate but sub-maximal performance [1]. The quantitative evidence below demonstrates that selecting the incorrect fluorination level or the free amino acid instead of the hydrochloride salt can lead to measurable losses in binding affinity, thermal stability, and enantiomeric purity—directly impacting downstream research reproducibility and procurement value [3].

Quantitative Differentiation Evidence for 2-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride Against Closest Analogs


Full Restoration of BPTI Inhibitor Activity: TfeGly vs. Non-Fluorinated Abu and Partially Fluorinated DfeGly

In a head-to-head comparison, substituting the P1 position Lys15 of bovine pancreatic trypsin inhibitor (BPTI) with 2-aminobutanoic acid (Abu) abolished inhibitor activity (100% residual enzyme activity at inhibitor concentrations that give 50% residual activity for wild-type) [1]. Replacement with 2-amino-4,4,4-trifluorobutanoic acid (TfeGly) fully restored inhibitor activity to wild-type level, with an association constant Ka = 5.20 × 10⁷ M⁻¹, statistically indistinguishable from wild-type Ka = 5.17 × 10⁷ M⁻¹ [1]. The difluoro analog DfeGly achieved only partial restoration (Ka = 3.88 × 10⁷ M⁻¹), representing a 1.34-fold lower binding affinity than TfeGly [1]. This demonstrates that the –CF₃ group is uniquely capable of engaging structural water networks required for full inhibitor activity, a feature absent in Abu and suboptimal in DfeGly.

Serine Protease Inhibition Protein-Protein Interactions Fluorine Chemical Complementation

β-Sheet Protein Stabilization: Atb (TfeGly Free Base) Confers Greater Stability than Non-Fluorinated Abu in GB1 Domain

In the protein G B1 domain I6A T44A mutant (GB1), incorporation of (S)-2-amino-4,4,4-trifluorobutyric acid (Atb, the free base form of TfeGly) at the solvent-exposed guest position 53 resulted in greater thermal stability compared to the non-fluorinated analog Abu [1]. Thermal denaturation monitored by circular dichroism spectroscopy established the stability rank order Atb > Abu, with fluorination providing up to 0.35 kcal·mol⁻¹·residue⁻¹ of additional stabilization across all tested fluoro-amino acids [1]. This β-sheet stabilization effect is consistently observed: fluorinated variants (Pff > Phe, Hfl > Qfl > Leu, Atb > Abu) systematically outperform their hydrocarbon counterparts [2]. The effect is attributed to enhanced hydrophobicity and altered side-chain packing in the β-sheet context, making Atb/TfeGly a preferred building block for β-sheet-rich protein therapeutics and biosensors.

Protein Engineering β-Sheet Stability Thermal Denaturation

α-Helix Propensity Reduction Guides Secondary Structure Design: TfeGly vs. Abu in Alanine-Based Peptides

Circular dichroism spectroscopy of monomeric alanine-based peptides reveals that (S)-2-amino-4,4,4-trifluorobutyric acid (Atb) exhibits significantly lower α-helix propensity compared to its non-fluorinated counterpart Abu [1]. The helix propensity rank order is Atb < Abu, consistent with the broader trend where fluorinated amino acids decrease helix propensity up to 24-fold (equating to 1.72 kcal·mol⁻¹·residue⁻¹) relative to hydrocarbon analogs [1]. This stands in contrast to the β-sheet stabilization effect, demonstrating that TfeGly/Atb is a context-dependent conformational modulator: it destabilizes α-helices while stabilizing β-sheets [2]. This dual behavior is not observed with Abu, which does not exhibit such pronounced secondary structure discrimination, making TfeGly uniquely suited for applications requiring selective β-sheet stabilization without unintended α-helical folding.

Helix Propensity Protein Design Fluoro-Amino Acid Conformation

Resistance to Bacterial Defluorination: TfeGly Is the Most Metabolically Stable Among Fluorinated Ethylglycine Series

Biodegradation studies with a microbial consortium from garden soil demonstrated that the degree of defluorination of individual fluorinated amino acids follows the sequence MfeGly > DfeGly > TfeGly, with TfeGly (the trifluoromethyl variant) being the most resistant to enzymatic C–F bond cleavage [1]. In protease digestion assays, peptides containing TfeGly residues showed lower degradation rates compared to their MfeGly- and DfeGly-containing counterparts when exposed to elastase, bromelain, trypsin, and proteinase K [1]. The extent of degradation depended on both the enzyme employed and the degree of fluorination, with higher fluorination conferring greater proteolytic resistance [1]. This positions TfeGly hydrochloride as the superior choice when metabolic stability and prolonged in vivo half-life are critical design criteria, outperforming its mono- and difluorinated analogs.

Metabolic Stability Biodegradation Resistance Environmental Persistence

Hydrophobicity Tuning by Fluorine Count: TfeGly Provides Maximum Lipophilicity in the Ethylglycine Series

Computational and experimental characterization of fluorinated amino acids demonstrated that hydrophobicity increases systematically with the number of fluorine atoms on the ethylglycine side chain [1]. Hydration free energy calculations using QM and MD approaches showed that fluorinated amino acids are more favorably hydrated than their nonfluorinated analogues, yet exhibit increased experimental hydrophobicity (longer HPLC retention times) with higher fluorine substitution [1]. The rank order is TfeGly (3F) > DfeGly (2F) > MfeGly (1F) > Abu (0F) [2]. Amphiphilic peptides incorporating TfeGly exhibited enhanced self-assembly and hydrogel formation compared to their less fluorinated counterparts, with the interplay between polarity and hydrophobicity differentially governed by fluorination degree [2]. The trifluoromethyl group thus offers the highest achievable lipophilicity in this series without altering the amino acid backbone, directly impacting membrane permeability and receptor binding.

Hydrophobicity Lipophilicity Peptide-Membrane Interaction

Scalable Asymmetric Synthesis with High Enantiopurity Enables Procurement at Multi-Hundred-Gram Scale

A preparative asymmetric synthesis method for (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid has been demonstrated at >150 g scale, with cumulative production exceeding 300 g across multiple runs [1]. The method employs a recyclable chiral auxiliary with alkylation by CF₃–CH₂–I under basic conditions, yielding the target compound with high enantiomeric purity [2]. An alternative approach using chiral nucleophilic glycine equivalents achieves 97.8% ee on >10 g scale without chromatographic purification [2]. These validated large-scale routes contrast with the limited synthetic accessibility reported for many other fluorinated amino acid analogs, which often require extensive chromatographic separation or suffer from racemization. The availability of robust, scalable, chromatography-free manufacturing protocols directly reduces procurement lead times, per-gram cost, and batch-to-batch variability for the hydrochloride salt form.

Asymmetric Synthesis Enantiomeric Purity Large-Scale Manufacturing

Evidence-Backed Application Scenarios for 2-Amino-4,4,4-trifluorobutanoic Acid Hydrochloride


Serine Protease Inhibitor Engineering: BPTI-Based Scaffolds Requiring Wild-Type-Level Binding Affinity

Researchers developing BPTI-derived serine protease inhibitors should incorporate TfeGly hydrochloride at the P1 position to achieve full restoration of inhibitor activity (Ka ≈ 5.20 × 10⁷ M⁻¹), indistinguishable from wild-type Lys15 BPTI [1]. Non-fluorinated Abu or difluoro DfeGly variants fail to match this binding affinity, with Abu exhibiting no inhibition and DfeGly achieving only 75% of wild-type Ka [1]. Applications include engineered anticoagulants, anti-fibrinolytic agents, and protease biosensors where target engagement potency is the primary efficacy determinant.

β-Sheet Protein Stabilization for Therapeutic Antibodies and Biosensor Scaffolds

TfeGly hydrochloride should be specified when incorporating fluorinated amino acids into β-sheet-rich proteins such as antibody domains, protein G B1-based biosensors, or β-hairpin antimicrobial peptides. The compound confers up to 0.35 kcal·mol⁻¹·residue⁻¹ of additional thermal stability compared to non-fluorinated Abu in the GB1 model system [1], while simultaneously disfavoring α-helical conformations (helix propensity decreased up to 24-fold) [2]. This dual behavior enables precise secondary structure control not achievable with hydrocarbon amino acids.

Peptide Therapeutics with Extended In Vivo Half-Life via Metabolic Stabilization

TfeGly hydrochloride is the optimal choice for peptide drug candidates requiring resistance to proteolytic degradation and metabolic defluorination. The trifluoromethyl group provides the highest resistance to bacterial defluorination (MfeGly > DfeGly > TfeGly in degradation susceptibility) [1] and to digestion by elastase, trypsin, bromelain, and proteinase K [1]. This translates to prolonged in vivo half-life and reduced clearance compared to peptides incorporating mono- or difluorinated analogs, directly addressing a critical failure mode in peptide therapeutic development.

Leucine Bioisostere Replacement in Drug Design Requiring Enhanced Lipophilicity and Membrane Permeability

In medicinal chemistry programs where leucine residues must be replaced to improve membrane permeability without altering backbone geometry, TfeGly hydrochloride serves as a validated bioisostere [1]. The trifluoromethyl group provides the highest hydrophobicity in the ethylglycine series (TfeGly > DfeGly > MfeGly > Abu), as confirmed by HPLC retention times and computational hydration analysis [2]. The availability of the Fmoc-protected form at >300 g scale with 97.8% ee [1] supports seamless integration into standard Fmoc/tBu solid-phase peptide synthesis workflows for lead optimization and preclinical candidate production.

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